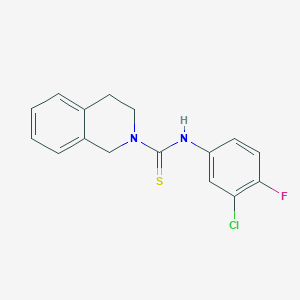![molecular formula C15H14N2O3 B5763641 N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of enzymes that play a crucial role in cytokine signaling. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune disorders and transplant rejection.
Mechanism of Action
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide exerts its therapeutic effects by inhibiting the activity of JAK3, a key enzyme involved in cytokine signaling. JAK3 is primarily expressed in immune cells and plays a crucial role in the activation of T cells and the production of cytokines that are involved in the inflammatory response. By inhibiting JAK3, N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide reduces the production of pro-inflammatory cytokines and dampens the immune response, thereby providing relief from autoimmune disorders and preventing transplant rejection.
Biochemical and Physiological Effects:
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It also inhibits the activation and proliferation of T cells and reduces the production of antibodies. N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been shown to have a favorable safety profile with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in cytokine signaling and immune response. N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide is also effective in a wide range of experimental models, including in vitro assays and in vivo animal models. However, the high cost of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide and its limited availability can be a limitation for its use in lab experiments.
Future Directions
For research include investigating the efficacy of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide in combination with other immunosuppressive agents, exploring its potential use in other autoimmune disorders, and investigating its long-term safety profile.
Synthesis Methods
The synthesis of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide is a complex process involving several steps. The initial step involves the reaction of 4-aminophenylacetic acid with cyclopropylcarbonyl chloride to form the corresponding cyclopropylcarbonyl derivative. This intermediate is then reacted with furan-2-carboxylic acid to yield N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide.
Scientific Research Applications
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders and transplant rejection. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has also been investigated for its potential use in preventing transplant rejection in organ transplantation.
properties
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(10-3-4-10)16-11-5-7-12(8-6-11)17-15(19)13-2-1-9-20-13/h1-2,5-10H,3-4H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIABOMZPWUNXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{4-[(cyclopropylcarbonyl)amino]phenyl}furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)



![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)
